![molecular formula C11H13Cl2NO3S B300240 4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine](/img/structure/B300240.png)
4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine (known as DCMS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCMS is a white crystalline solid that is soluble in organic solvents and water. In
作用机制
The mechanism of action of DCMS is not fully understood. However, it is believed that DCMS exerts its biological activity by inhibiting the activity of enzymes and proteins that are essential for cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that DCMS exhibits a range of biochemical and physiological effects. In vitro studies have shown that DCMS inhibits the growth of various cancer cell lines and exhibits antifungal and antibacterial activities. In vivo studies have shown that DCMS exhibits antitumor activity in animal models. However, the toxicity of DCMS has not been fully evaluated.
实验室实验的优点和局限性
DCMS has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DCMS is also stable under normal laboratory conditions. However, DCMS has some limitations. It is highly reactive and can be hazardous if not handled properly. Furthermore, the toxicity of DCMS has not been fully evaluated, which limits its use in certain experiments.
未来方向
There are several future directions for the research on DCMS. One direction is to evaluate the toxicity of DCMS in vivo and to determine its potential side effects. Another direction is to explore the potential applications of DCMS in drug delivery systems and as a cross-linking agent for biomaterials. Furthermore, the development of new synthetic routes for DCMS could lead to the discovery of new derivatives with improved biological activity.
合成方法
DCMS can be synthesized through a two-step reaction process. The first step involves the reaction of 2,4-dichloro-3-methylphenol with chlorosulfonic acid to form 4-(2,4-dichloro-3-methylphenyl)sulfonyl)phenol. The second step involves the reaction of 4-(2,4-dichloro-3-methylphenyl)sulfonyl)phenol with morpholine to form DCMS.
科学研究应用
DCMS has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DCMS has been shown to exhibit antitumor, antifungal, and antibacterial activities. In material science, DCMS has been used as a cross-linking agent for polymers and as a precursor for the synthesis of sulfonated poly(ether ether ketone) membranes. In analytical chemistry, DCMS has been used as a derivatizing agent for the determination of amines, amino acids, and peptides.
属性
产品名称 |
4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine |
|---|---|
分子式 |
C11H13Cl2NO3S |
分子量 |
310.2 g/mol |
IUPAC 名称 |
4-(2,4-dichloro-3-methylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C11H13Cl2NO3S/c1-8-9(12)2-3-10(11(8)13)18(15,16)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3 |
InChI 键 |
MLQZCCPZZMJOFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCOCC2)Cl |
规范 SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCOCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B300159.png)
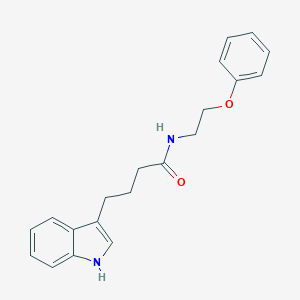
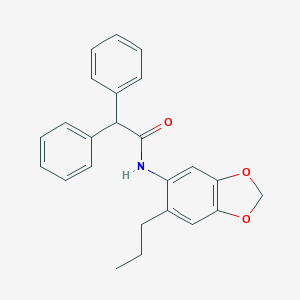
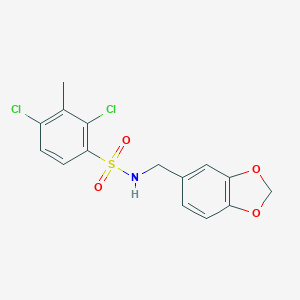
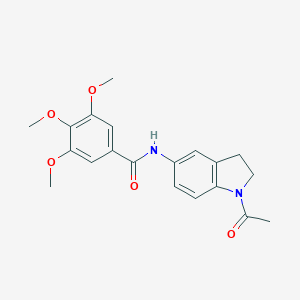
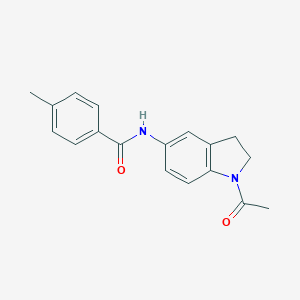
![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)
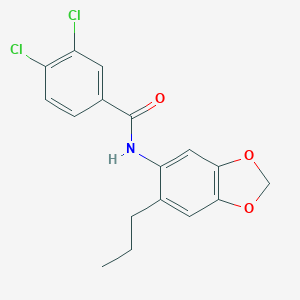
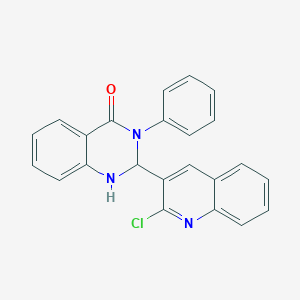
![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)
![6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B300181.png)
![N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B300182.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium](/img/structure/B300186.png)